molecular formula C17H13N3O3S B12113630 3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid

3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid

Cat. No.: B12113630
M. Wt: 339.4 g/mol
InChI Key: LUYRKZQQVYTULD-PUOZGBORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid is a complex organic compound that features a thiazolidine ring, a pyridine moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a condensation reaction with a suitable aldehyde or ketone.

    Formation of the Benzoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the pyridine moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.

Medicine

Medically, this compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are of particular interest for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of 3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
  • 3-[[(5Z)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Uniqueness

The uniqueness of 3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid lies in its specific structural features, such as the combination of a thiazolidine ring with a pyridine moiety and a benzoic acid group. This combination imparts unique chemical and biological properties that are not commonly found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C17H13N3O3S/c1-20-15(21)14(8-11-4-3-7-18-10-11)24-17(20)19-13-6-2-5-12(9-13)16(22)23/h2-10H,1H3,(H,22,23)/b14-8-,19-17?

InChI Key

LUYRKZQQVYTULD-PUOZGBORSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN=CC=C2)/SC1=NC3=CC=CC(=C3)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CN=CC=C2)SC1=NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.